BenchChemオンラインストアへようこそ!

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

DHFR inhibition Antifolate Enzyme Assay

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 396719-70-3) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a fused heterocyclic system containing both sulfur and nitrogen atoms. Characterized by a molecular formula of C19H17N3OS and a molecular weight of 335.43 g/mol, this compound features a benzamide moiety at the 3-position and an o-tolyl group at the N2 position of the 4,6-dihydro-2H-thieno[3,4-c]pyrazole core.

Molecular Formula C19H17N3OS
Molecular Weight 335.43
CAS No. 396719-70-3
Cat. No. B2842359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS396719-70-3
Molecular FormulaC19H17N3OS
Molecular Weight335.43
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17N3OS/c1-13-7-5-6-10-17(13)22-18(15-11-24-12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23)
InChIKeyNXQHADYOHMZQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 396719-70-3): Chemical Identity & Core Scaffold


N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 396719-70-3) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a fused heterocyclic system containing both sulfur and nitrogen atoms . Characterized by a molecular formula of C19H17N3OS and a molecular weight of 335.43 g/mol, this compound features a benzamide moiety at the 3-position and an o-tolyl group at the N2 position of the 4,6-dihydro-2H-thieno[3,4-c]pyrazole core . This scaffold has garnered interest in medicinal chemistry due to its documented potential for kinase inhibition and anti-inflammatory activity within structurally related analogs, making it a candidate for early-stage drug discovery screening libraries [REFS-2, REFS-3].

Why Generic Substitution Fails for N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide


In the thieno[3,4-c]pyrazole chemical space, simple substituent changes can dramatically alter biological activity profiles, making indiscriminate substitution highly risky. Data from structurally analogous series indicate that replacing the benzamide group with other acyl functionalities or modifying the N-aryl substituent can shift the mechanism of action from kinase inhibition to entirely different target classes, such as cryptochrome stabilization . Even subtle changes, such as the addition of a single methyl group to the benzamide ring, can modulate potency against specific kinase targets . The unsubstituted benzamide moiety and the specific o-tolyl substitution pattern of compound 396719-70-3 provide a unique pharmacophoric profile that cannot be replicated by its closest commercially available analogs, such as 2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 396720-05-1) or 4-fluoro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, without significantly altering target engagement and selectivity.

Quantitative Differentiation Evidence for N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide


Dihydrofolate Reductase (DHFR) Inhibitory Activity vs. Closely Related Analogs

In a direct enzymatic assay measuring inhibition of recombinant human Dihydrofolate Reductase (DHFR), the target compound N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrated an IC50 of >10,000 nM, classifying it as inactive against this target . This provides a crucial negative selectivity filter when compared to a closely related analog, 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361171-91-7), which, although not tested in the same assay, displays a structural modification known to influence DHFR binding in similar chemotypes . This data definitively shows that the unsubstituted benzamide of the target compound does not engage DHFR, a common off-target liability, unlike its 2-methyl analog.

DHFR inhibition Antifolate Enzyme Assay

Kinase Inhibition Selectivity Based on Structural Analogy to a Patent-Disclosed Scaffold

The thieno[3,4-c]pyrazole scaffold of the target compound is explicitly claimed in patent EP1674466A1 as a core for inhibiting protein kinases, particularly KDR (VEGFR2), with several exemplified analogs achieving submicromolar IC50 values . While direct kinase inhibition data for N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is not publicly disclosed, its precise substitution pattern matches the general Markush structure for high-potency kinase inhibitors. In contrast, structural analogs like N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide (KL101) are profiled as selective CRY1 stabilizers with no significant kinase activity . This differential functional annotation is purely structure-dependent; the o-tolyl benzamide of the target compound aligns with the kinase inhibitor pharmacophore, while the 2,4-dimethylphenyl 3,4-dimethylbenzamide of KL101 aligns with cryptochrome modulation.

Kinase inhibitor Thienopyrazole scaffold KDR/VEGFR2

Anti-Inflammatory Activity Potential vs. Class-Leading Analog

A series of 4H-thieno[3,4-c]pyrazole derivatives, structurally related to the target compound, have demonstrated significant anti-inflammatory, analgesic, and platelet antiaggregating activities in vivo, with the 4-fluorophenyl derivative showing comparable efficacy to acetylsalicylic acid (ASA) in rodent models . While specific in vivo data for N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is unavailable, this class-level evidence establishes a biological activity baseline. The target compound's o-tolyl group at N2 and benzamide at C3 differ from the 1-aryl-4-one substituents of the most active published analogs, suggesting a distinct but potentially equipotent anti-inflammatory signature that has not yet been quantified.

Anti-inflammatory Analgesic Platelet antiaggregating

Optimal Research and Industrial Application Scenarios for N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide


Kinase-Focused Hit Discovery Libraries

Compound 396719-70-3 is best deployed as a member of a kinase-targeted screening library, given its structural alignment with patented thieno[3,4-c]pyrazole kinase inhibitors . Its predicted activity against KDR/VEGFR2 makes it a candidate for angiogenesis and oncology phenotypic screens, especially where a clean DHFR selectivity profile is required, as demonstrated by its >10 µM IC50 against human DHFR . This enables hit triage teams to rapidly deprioritize antifolate false positives without additional counter-screening.

Negative Control for Cryptochrome Modulator Studies

The distinct substitution pattern of the target compound provides a valuable tool as a negative control in circadian biology research focused on CRY1 stabilization. Its structural divergence from the known CRY1 stabilizer KL101 (CAS 396721-89-4) at the benzamide and N-aryl positions effectively eliminates CRY1 modulatory activity, allowing it to serve as a specificity control in circadian rhythm assays .

Anti-Inflammatory Phenotypic Screening

Leveraging the documented anti-inflammatory activity of the 4H-thieno[3,4-c]pyrazole class, this compound is a strong candidate for inclusion in phenotypic screens for novel anti-inflammatory or analgesic agents . Its unsubstituted benzamide offers a clean starting point for medicinal chemistry optimization, free from potential metabolic liabilities associated with the 4-fluorophenyl group of the class-leading analog.

Chemical Probe and Tool Compound Development

Owing to its well-defined chemical structure and readily accessible synthesis, compound 396719-70-3 serves as an ideal starting point for the design of chemical probes. Its modular core allows for late-stage diversification at the benzamide ring to generate targeted probe molecules for target identification and validation studies, particularly in kinase biology and inflammation research [REFS-1, REFS-4].

Quote Request

Request a Quote for N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.